2-(Aminooxy)acetonitrile
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Overview
Description
2-(Aminooxy)acetonitrile is an organic compound with the molecular formula C₂H₄N₂O. It is a colorless liquid that is known for its reactivity due to the presence of both an aminooxy group and a nitrile group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Aminooxy)acetonitrile can be synthesized through the reaction of hydroxylamine with acetonitrile. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction is as follows:
NH2OH+CH3CN→NH2OCH2CN+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Specific details on industrial methods are often proprietary, but they generally follow similar principles of nucleophilic substitution with enhanced reaction conditions and catalysts to improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Aminooxy)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)acetonitrile involves its reactivity with various functional groups due to the presence of the aminooxy and nitrile groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The nitrile group can undergo hydrolysis or reduction, leading to the formation of amines or carboxylic acids, respectively.
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the aminooxy group.
Hydroxylamine: Contains the aminooxy group but lacks the nitrile group.
Acetonitrile: Contains the nitrile group but lacks the aminooxy group.
Uniqueness: 2-(Aminooxy)acetonitrile is unique due to the presence of both the aminooxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
IUPAC Name |
2-aminooxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O/c3-1-2-5-4/h2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEZVQCGPMAYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113501-34-1 |
Source
|
Record name | 2-(aminooxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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